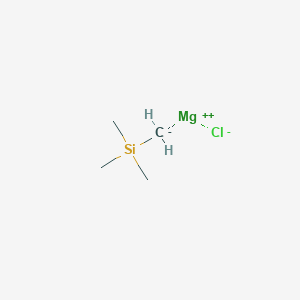

Trimethylsilylmethylmagnesium Chloride

描述

Trimethylsilylmethylmagnesium Chloride is an organometallic compound with the molecular formula (CH₃)₃SiCH₂MgCl. It is a Grignard reagent, widely used in organic synthesis for its ability to form carbon-carbon bonds. This compound is particularly valuable in the formation of carbon-silicon bonds, making it a crucial reagent in the synthesis of various organosilicon compounds .

准备方法

Synthetic Routes and Reaction Conditions

Trimethylsilylmethylmagnesium Chloride is typically prepared via the reaction of chloromethyltrimethylsilane with magnesium in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually argon, to prevent moisture and oxygen from interfering with the reaction .

Grignard Reaction Method:

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is carefully controlled to ensure high yield and purity, often involving automated systems to handle the reagents and maintain the inert atmosphere .

化学反应分析

Types of Reactions

Trimethylsilylmethylmagnesium Chloride participates in various types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can substitute halides in alkyl halides to form new carbon-carbon bonds.

Cross-Coupling Reactions: Used in nickel-catalyzed cross-coupling reactions with aryl triflates, carbamates, and vinyl selenides.

Common Reagents and Conditions

Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

Alkyl Halides: Undergoes substitution reactions to form new carbon-carbon bonds.

Nickel Catalysts: Facilitates cross-coupling reactions with various electrophiles.

Major Products Formed

Alcohols: From reactions with carbonyl compounds.

Alkylated Products: From substitution reactions with alkyl halides.

Coupled Products: From cross-coupling reactions with aryl triflates and other electrophiles.

科学研究应用

Organic Synthesis

TMSMgCl is widely utilized in organic synthesis due to its nucleophilicity, which is enhanced by the trimethylsilyl group. It participates in various coupling reactions, allowing for the formation of complex organic molecules. Specific applications include:

- Alkylation Reactions : TMSMgCl can act as a nucleophile to alkylate electrophiles, facilitating the formation of new carbon-carbon bonds.

- Silylation : The trimethylsilyl group can be transferred to other compounds, improving their volatility and stability for further reactions.

Catalysis

TMSMgCl has been employed in catalytic systems to promote various reactions. For instance:

- Cobalt-Catalyzed Coupling Reactions : In studies, TMSMgCl has been used alongside cobalt catalysts to achieve efficient three-component coupling reactions, leading to the synthesis of complex alkylated products .

- Homo-Coupling Reactions : It has been successfully utilized in manganese-catalyzed homo-coupling reactions to produce biphenyls from aryl magnesium chlorides .

Safety Considerations

Due to its reactivity with water, TMSMgCl poses safety risks, including the release of flammable gases upon contact with moisture. Proper safety protocols must be followed when handling this compound, including the use of gloves and goggles, and working within a fume hood.

Case Study 1: Synthesis of Complex Molecules

In a study published in The Journal of Organic Chemistry, TMSMgCl was employed for the synthesis of various alkylated products through nucleophilic substitution reactions. The results demonstrated high yields and selectivity for desired products, showcasing its effectiveness as a Grignard reagent .

Case Study 2: Catalytic Applications

Research highlighted in Accounts of Chemical Research discussed the use of TMSMgCl in cobalt-catalyzed coupling reactions. The study illustrated how TMSMgCl facilitated the formation of complex molecules from simple precursors under mild conditions, emphasizing its role as a valuable reagent in modern synthetic chemistry .

作用机制

The mechanism of action of Trimethylsilylmethylmagnesium Chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This allows the formation of new carbon-carbon or carbon-silicon bonds. The magnesium atom stabilizes the negative charge developed during the reaction, facilitating the nucleophilic addition or substitution process .

相似化合物的比较

Similar Compounds

Methylmagnesium Chloride: Similar in structure but lacks the trimethylsilyl group.

Phenylmagnesium Bromide: Another Grignard reagent used for forming carbon-carbon bonds but with a phenyl group instead of a trimethylsilyl group.

Vinylmagnesium Bromide: Used for forming carbon-carbon bonds with a vinyl group.

Uniqueness

Trimethylsilylmethylmagnesium Chloride is unique due to its ability to form carbon-silicon bonds, which are crucial in the synthesis of organosilicon compounds. This property distinguishes it from other Grignard reagents that primarily form carbon-carbon bonds .

生物活性

Trimethylsilylmethylmagnesium chloride, commonly referred to as TMSMgCl, is an organomagnesium compound classified as a Grignard reagent. Its unique chemical structure, characterized by the presence of a trimethylsilyl group, enhances its reactivity and applicability in various organic synthesis processes. This article explores the biological activity of TMSMgCl, focusing on its interactions with biological systems, potential therapeutic applications, and safety considerations.

- Molecular Formula : CHClMgSi

- Molecular Weight : 146.97 g/mol

- CAS Number : 13170-43-9

- Physical State : Colorless to green liquid

- Solubility : Reacts violently with water, producing flammable gases.

TMSMgCl acts primarily as a nucleophile in organic reactions. The trimethylsilyl group enhances the compound's stability and solubility in organic solvents while facilitating the formation of carbon-carbon bonds through nucleophilic substitution reactions. This property is particularly valuable in synthesizing complex organic molecules, including pharmaceuticals.

Case Studies and Research Findings

-

Synthesis of Organosilicon Compounds

A study demonstrated that TMSMgCl could effectively react with various electrophiles to produce organosilicon compounds. This reaction is crucial in developing compounds with potential biological activity, such as anti-cancer agents and drugs targeting neurological disorders . -

Reactivity with Biological Molecules

Research indicates that TMSMgCl can interact with biomolecules like proteins and nucleic acids. The reactivity of Grignard reagents with carbonyl groups in sugars or amino acids can lead to modifications that alter their biological functions. For instance, it may facilitate the synthesis of glycosylated compounds that exhibit enhanced biological activity . -

Toxicity and Safety Profile

Despite its utility, TMSMgCl poses significant safety risks. It can cause severe skin burns and eye damage upon contact, and inhalation may lead to respiratory irritation . These hazards necessitate stringent handling protocols in laboratory settings.

Comparative Analysis of Grignard Reagents

| Reagent | Reactivity | Biological Applications | Safety Profile |

|---|---|---|---|

| This compound | High | Synthesis of organosilicon compounds | Causes severe burns; reactive with water |

| Methylmagnesium chloride | Moderate | Used in various organic syntheses | Less reactive than TMSMgCl |

| Ethylmagnesium bromide | High | Drug synthesis; bioconjugation | Moderate toxicity |

属性

IUPAC Name |

magnesium;methanidyl(trimethyl)silane;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11Si.ClH.Mg/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBLTKZWYAHPKM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[CH2-].[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClMgSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101267917 | |

| Record name | Magnesium, chloro[(trimethylsilyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13170-43-9 | |

| Record name | Magnesium, chloro[(trimethylsilyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。